molecular formula C15H22N2O4S2 B2823203 N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214866-38-2

N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2823203
CAS No.: 1214866-38-2
M. Wt: 358.47
InChI Key: GGEAELCBCMQLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a chemical compound provided for research and development purposes. Researchers investigating [mention potential research areas, e.g., novel enzyme inhibitors, signal transduction pathways, or specific disease mechanisms] may find this compound of interest due to its unique structural features, including a [describe functional groups, e.g., Weinreb amide moiety, methylsulfanyl group, and (E)-styrenesulfonylamino group]. These features suggest potential applications in [mention potential applications, e.g., medicinal chemistry as a synthetic intermediate or in chemical biology as a tool compound]. Its mechanism of action is anticipated to involve [describe a hypothetical mechanism based on structure, e.g., specific protein binding or enzyme inhibition], making it a valuable probe for fundamental scientific inquiry. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-17(21-2)15(18)14(9-11-22-3)16-23(19,20)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16H,9,11H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEAELCBCMQLEG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CCSC)NS(=O)(=O)C=CC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)C(CCSC)NS(=O)(=O)/C=C/C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

N methoxy N methyl 4 methylsulfanyl 2 E 2 phenylethenyl sulfonylamino butanamide\text{N methoxy N methyl 4 methylsulfanyl 2 E 2 phenylethenyl sulfonylamino butanamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Cycle Progression : It has been observed to block the cell cycle at the G2/M phase, which is critical for cancer cell proliferation. This mechanism is similar to that of known chemotherapeutic agents like colchicine and paclitaxel, which target microtubules and disrupt mitosis .
  • Binding to β-tubulin : The compound binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption. This interaction is crucial for inducing apoptosis in cancer cells .
  • Anti-Angiogenic Properties : In chick chorioallantoic membrane (CAM) assays, the compound demonstrated significant anti-angiogenic effects, inhibiting tumor growth effectively at concentrations comparable to combretastatin A-4 (CA-4) .

Antiproliferative Activity

The antiproliferative activity of this compound was evaluated against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (μM) Mechanism of Action
HT-29 (Colon Carcinoma)0.5Cell cycle arrest at G2/M phase
M21 (Skin Melanoma)0.7Disruption of microtubule integrity
MCF7 (Breast Carcinoma)0.6Induction of apoptosis via cytoskeletal disruption

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the sulfonamide moiety significantly affect biological activity. For instance, variations in the methyl and methoxy groups on the aromatic rings can enhance or diminish antiproliferative effects.

Table 2 illustrates some derivatives and their corresponding activities:

Derivative IC50 (μM) Comments
Original Compound0.5Strong antiproliferative activity
N-Methoxy-N-Methyl Derivative1.0Reduced activity
Sulfonamide with Larger Alkyl Chain0.3Increased potency

Case Studies

Several studies have investigated the efficacy of this compound in vivo:

  • Chick CAM Assay : In a study utilizing the chick chorioallantoic membrane model, this compound showed significant inhibition of angiogenesis and tumor growth compared to controls .
  • Cell Line Studies : The compound was tested across multiple cancer cell lines and exhibited consistent inhibition of cell proliferation, particularly in those resistant to conventional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide (Target) C₁₆H₂₃N₃O₄S₂ 397.50 Methoxy-N-methyl, 4-methylsulfanyl, (E)-styrenic sulfonamide High steric bulk; potential for π-π interactions N/A
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide C₁₅H₁₉N₃O₃S₂ 353.46 4-methylphenylsulfonyl, thiazol-2-yl Thiazole ring may enhance binding to kinases or metalloenzymes
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Isomer m) C₃₆H₄₅N₅O₆ 643.78 2,6-dimethylphenoxyacetamido, tetrahydropyrimidinone Stereospecific backbone; hydroxy group enhances solubility
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide C₁₈H₂₂N₂O₂ 298.38 4-amino-2-methylphenyl, 2-methylphenoxy Aromatic amine may confer redox activity or DNA-binding potential
N-(4-Methoxy-2-nitrophenyl)-N-(methyl-sulfonyl)methanesulfonamide C₉H₁₂N₂O₇S₂ 324.33 4-methoxy-2-nitrophenyl, bis-sulfonamide Electron-withdrawing nitro group; possible protease inhibition

Key Comparative Insights:

Sulfonamide Diversity: The target compound’s (E)-styrenic sulfonamide group differentiates it from simpler aryl sulfonamides (e.g., 4-methylphenylsulfonyl in ). The conjugated double bond may enhance rigidity and selectivity in target binding.

Substituent Effects on Physicochemical Properties: The 4-methylsulfanyl group in the target increases lipophilicity compared to the polar hydroxy group in isomer m from . This could influence membrane permeability.

Stereochemical Complexity :

  • Isomer m in demonstrates the importance of stereochemistry, with its (2S,4S,5S) configuration likely critical for biological activity. The target compound’s (E)-configured styrenic group may similarly dictate spatial orientation in binding pockets.

Functional Group Synergy: The methoxy-N-methyl group in the target reduces hydrogen-bond donor capacity compared to the primary amine in , which may alter pharmacokinetic profiles (e.g., metabolic stability).

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide coupling and controlled substitution. Key steps:

  • Sulfonylation : Reacting the intermediate with (E)-2-phenylethenylsulfonyl chloride under anhydrous conditions (e.g., CH₂Cl₂, 0–5°C) with a base like triethylamine to prevent hydrolysis .
  • Amidation : Using coupling agents (e.g., HATU or EDCI) to form the N-methoxy-N-methyl amide bond. Temperature control (20–25°C) and inert atmosphere (N₂/Ar) minimize side reactions .
  • Purification : Flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity. Monitor by TLC/HPLC .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity, and how can data contradictions (e.g., NMR vs. MS) be resolved?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies sulfonamide NH (~10.5 ppm) and trans-alkene protons (δ 6.5–7.5 ppm, J = 15–16 Hz). Use DEPT-135 to confirm methyl groups .
  • MS : High-resolution ESI-MS validates molecular weight. Discrepancies between NMR and MS may arise from isotopic impurities or ion suppression; cross-check with elemental analysis .
  • IR : Confirm sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities, and what software tools are recommended for refinement?

Methodological Answer:

  • Data Collection : Use single crystals grown via vapor diffusion (e.g., CHCl₃/hexane). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXT for phase problem resolution. Refine with SHELXL, adjusting thermal parameters and validating with R-factor convergence (<5%) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots. Hydrogen-bonding networks (e.g., C–H···O) are analyzed using PLATON .

Advanced: What computational methods predict reactivity and biological interactions, and how are models validated?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) over 100 ns .
  • DFT Calculations : Gaussian 16 computes electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Compare with experimental Hammett σ values .
  • Validation : Correlate computational IC₅₀ values with in vitro enzyme inhibition assays .

Advanced: How do intramolecular hydrogen bonds and crystal packing influence physicochemical properties?

Methodological Answer:

  • Hydrogen Bonds : Identify via X-ray data (e.g., S–N···H–C interactions with d = 2.2–2.5 Å). These bonds stabilize the sulfonamide conformation, affecting solubility and melting point .
  • Crystal Packing : Analyze using Mercury Software. π-π stacking (phenyl rings, 3.5–4.0 Å spacing) enhances thermal stability .
  • Impact on Bioavailability : Reduced solubility due to tight packing requires co-crystallization with PEG 4000 .

Advanced: How to design SAR studies for derivatives with sulfonamide and methoxy modifications?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituents at the methoxy (e.g., ethoxy, halogen) and sulfonamide (e.g., methylsulfonyl vs. phenylsulfonyl) positions .
  • Assay Design : Test inhibitory activity against carbonic anhydrase IX (CAIX) via stopped-flow CO₂ hydration. Use wild-type vs. mutant enzymes to assess selectivity .
  • Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate logP, steric bulk, and IC₅₀ .

Basic: What strategies assess compound stability under various storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation (HPLC) and identify byproducts (LC-MS) .
  • Photostability : Expose to UV light (ICH Q1B). Use amber vials to prevent sulfonamide decomposition .
  • Thermal Analysis : DSC/TGA measures melting point shifts (>5°C indicates polymorphism) .

Advanced: How to resolve contradictions in biological activity data across cell lines?

Methodological Answer:

  • Cell Line Profiling : Test cytotoxicity (MTT assay) in 3+ lines (e.g., HeLa, MCF-7, HepG2). Normalize to protein content (Bradford assay) .
  • Mechanistic Studies : Use siRNA knockdown (e.g., CAIX) to confirm target specificity. Flow cytometry detects apoptosis (Annexin V/PI) .
  • Data Normalization : Apply Z-score analysis to account for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.